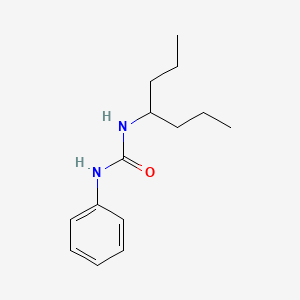
Urea, 1-(4-heptyl)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(4-heptyl)-3-phenyl- is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a heptyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(4-heptyl)-3-phenyl- typically involves the reaction of 4-heptylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Heptylaniline+Phenyl isocyanate→Urea, 1-(4-heptyl)-3-phenyl-
Industrial Production Methods
In industrial settings, the production of Urea, 1-(4-heptyl)-3-phenyl- involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-(4-heptyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of phenyl urea oxides.
Reduction: Formation of heptyl aniline derivatives.
Substitution: Formation of halogenated phenyl urea compounds.
Applications De Recherche Scientifique
Urea, 1-(4-heptyl)-3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Urea, 1-(4-heptyl)-3-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-(4-heptyl)-3-methyl-
- Urea, 1-(4-heptyl)-3-ethyl-
- Urea, 1-(4-heptyl)-3-propyl-
Uniqueness
Urea, 1-(4-heptyl)-3-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where aromaticity and specific interactions with biological targets are required.
Propriétés
Numéro CAS |
40755-09-7 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
1-heptan-4-yl-3-phenylurea |
InChI |
InChI=1S/C14H22N2O/c1-3-8-12(9-4-2)15-14(17)16-13-10-6-5-7-11-13/h5-7,10-12H,3-4,8-9H2,1-2H3,(H2,15,16,17) |
Clé InChI |
HROYHGLRZADUTR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCC)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



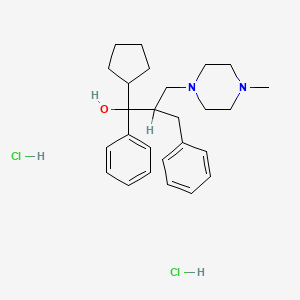

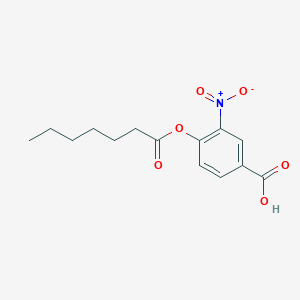

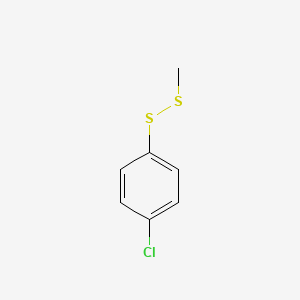
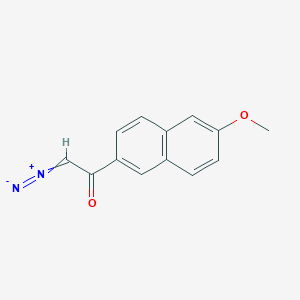
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![4,5,6-Tris[(octyloxy)carbonyl]benzene-1,2,3-tricarboxylate](/img/structure/B14651593.png)

